4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of carboxylic acid groups at both ends of the molecule makes it highly reactive and versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by the introduction of carboxylic acid groups through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the pyrazole ring, enhancing its chemical diversity.
Scientific Research Applications
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with carboxylic acid groups, such as:
- 4-[(1E)-2-Carboxyeth-1-en-1-yl]-2-methyl-1H-pyrazole-5-carboxylic acid
- 4-[(1E)-2-Carboxyeth-1-en-1-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid apart is its specific substitution pattern and the presence of two carboxylic acid groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2O4 |
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Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-10-7(8(13)14)5(4-9-10)2-3-6(11)12/h2-4H,1H3,(H,11,12)(H,13,14)/b3-2+ |
InChI Key |
JOMQSANWNSPUHU-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
CN1C(=C(C=N1)C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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